molecular formula C9H10O2 B1211565 2-Methoxyacetophenone CAS No. 4079-52-1

2-Methoxyacetophenone

Cat. No. B1211565
CAS RN: 4079-52-1
M. Wt: 150.17 g/mol
InChI Key: YRNDGUSDBCARGC-UHFFFAOYSA-N
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Patent
US05354869

Procedure details

250 g (1.98 mol) of dimethyl sulfate is added dropwise to a mixture of 130 g of potassium hydroxide in 1.1 of water and 260 g (1.90 mol) of 2-hydroxyacetophenone with cooling and vigorous stirring in such a way that the reaction solution is not heated above 40° C. After the reaction temperature has then been kept at 80° C. for 30 minutes, the mixture is allowed to cool to room temperature and extracted by shaking with a total of 250 ml of chloroform. The organic phase is shaken three times with 100 ml of 2N sodium hydroxide solution each time and dried over sodium sulfate. After filtration and removal of the solvent on a rotary evaporator, the oil obtained is distilled in vacuo.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(OC)(O[CH3:5])(=O)=O.[OH-].[K+].[OH:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>O>[CH3:5][O:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
260 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
vigorous stirring in such a way that the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
is not heated above 40° C
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with a total of 250 ml of chloroform
STIRRING
Type
STIRRING
Details
The organic phase is shaken three times with 100 ml of 2N sodium hydroxide solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the oil obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.